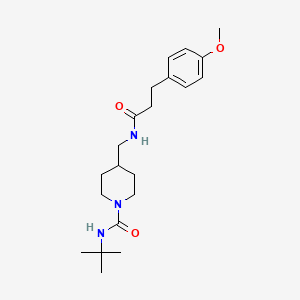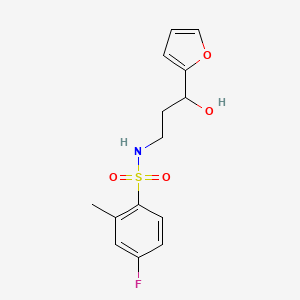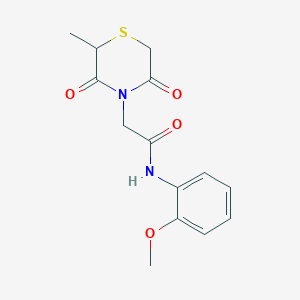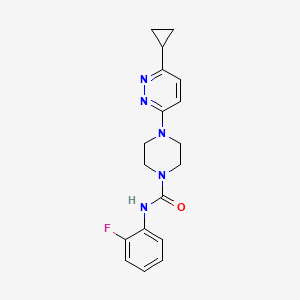
Propamocarb-N-desmethyl hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propamocarb-N-desmethyl hydrochloride is a derivative of Propamocarb, which is a systemic carbamate fungicide . It has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots and foliar diseases in a number of edible crops .
Molecular Structure Analysis
The molecular formula of Propamocarb-N-desmethyl hydrochloride is C8H19ClN2O2 . The IUPAC name is propyl N - [3- (methylamino)propyl]carbamate;hydrochloride . The InChI is InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8 (11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3, (H,10,11);1H .
Physical And Chemical Properties Analysis
The molecular weight of Propamocarb-N-desmethyl hydrochloride is 210.70 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass is 210.1135055 g/mol . The topological polar surface area is 50.4 Ų .
科学研究应用
Environmental Fate and Behavior
Propamocarb-N-desmethyl hydrochloride is a systemic carbamate fungicide pesticide. Research in this area has explored its degradation pathways and movement within the environment, including soil and water . Understanding its behavior is crucial for effective application and minimizing environmental impact.
Pathogen Control in Agricultural Production
Propamocarb-N-desmethyl hydrochloride demonstrates high efficiency in controlling pathogens, particularly cucumber downy mildew. Studies have investigated its efficacy, dosage, and application methods in various crops . This information is valuable for optimizing disease management strategies.
Residue Analysis in Plant and Animal Products
Efforts have been made to establish reliable methods for detecting propamocarb-N-desmethyl hydrochloride residues in food. Researchers have focused on both primary crops (such as celeriacs, celery leaves, and Florence fennel) and rotational crops. These studies contribute to setting appropriate maximum residue levels (MRLs) and ensuring food safety .
Consumer Risk Assessment
Quantifying the risk associated with propamocarb-N-desmethyl hydrochloride residues in food is essential. Researchers assess exposure levels, toxicology data, and potential health effects. This information informs regulatory decisions and helps protect consumers .
Environmental Impact Assessment
Beyond residue levels, researchers evaluate the overall environmental impact of propamocarb-N-desmethyl hydrochloride. This includes assessing its effects on non-target organisms, soil health, and water quality. Such studies guide sustainable pesticide use and environmental protection .
Formulation and Application Optimization
Research explores different formulations (e.g., liquid concentrates, granules) and application techniques (spraying, drenching) to enhance propamocarb-N-desmethyl hydrochloride’s effectiveness while minimizing risks. Factors like adjuvants, timing, and dosage are investigated .
Degradation Kinetics and Persistence
Understanding propamocarb-N-desmethyl hydrochloride’s degradation kinetics helps predict its persistence in soil and water. Researchers study factors like temperature, pH, and microbial activity to inform safe usage practices .
Compatibility with Other Pesticides
Studies explore whether propamocarb-N-desmethyl hydrochloride can be safely combined with other pesticides for integrated pest management. Compatibility assessments consider efficacy, synergistic effects, and potential adverse interactions .
作用机制
Target of Action
Propamocarb-N-desmethyl hydrochloride is a systemic carbamate fungicide . Its primary targets are Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .
Mode of Action
Propamocarb-N-desmethyl hydrochloride is absorbed by roots and leaves and translocated . It disrupts the fungal cell wall , thereby inhibiting the growth of the fungi. The compound is also known to have specific activity against Phytophthora spp. and Pythium spp .
Biochemical Pathways
The metabolic degradation of propamocarb is rapid and extensive . The major residues in the eggs and tissues were parent propamocarb and desmethyl-propamocarb . Demethylation is the main route of metabolism for the parent compound . A minor route of metabolism involves oxidation of the tertiary nitrogen to form propamocarb-N-oxide .
Pharmacokinetics
The residue definition for plant and animal commodities is propamocarb (free base) for both enforcement of MRLs and dietary exposure assessment . The ADI and ARfD are established at 0–0.4 mg/kg bw and 2 mg/kg bw, respectively .
Result of Action
The major residues in the eggs and tissues were parent propamocarb (2% in fat, 5% in muscle, 9% in liver and 12% in eggs) and desmethyl-propamocarb (6% in fat, 22% in liver, 29% in muscle, and 45% in eggs) . The minor residues found in the eggs and tissues were bis-desmethyl-propamocarb (< 1% to 7%) and propamocarb-N-oxide (< 1%) .
Action Environment
Propamocarb hydrochloride is used in various environments including turf, ornamentals, tobacco, vegetables, potatoes, strawberries, cucumbers, tomato, and lettuce . Environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
propyl N-[3-(methylamino)propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8(11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKPSNSTDPDSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propamocarb-N-desmethyl hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390489.png)


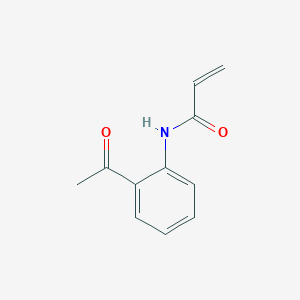
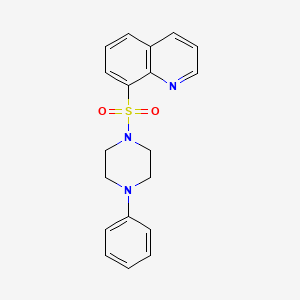
![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2390494.png)
![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2390496.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2390502.png)
